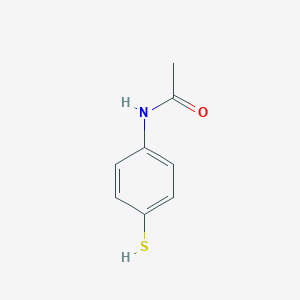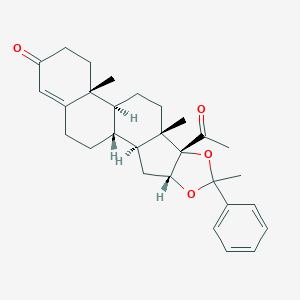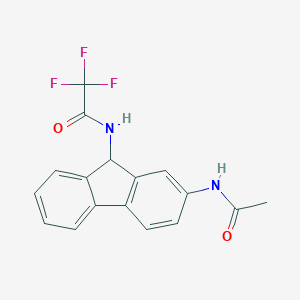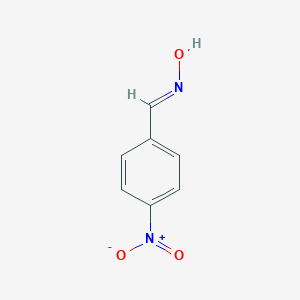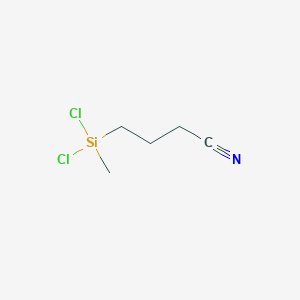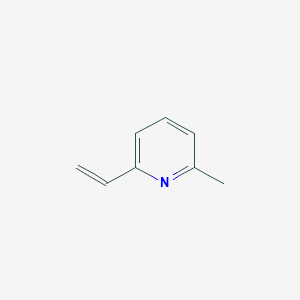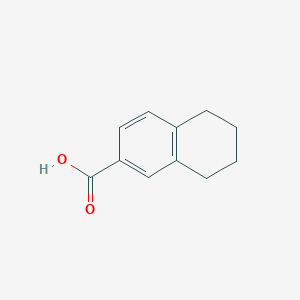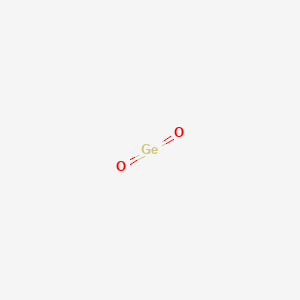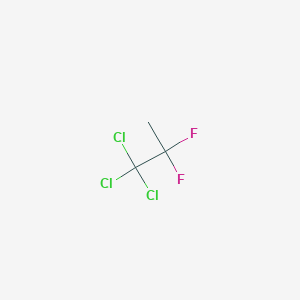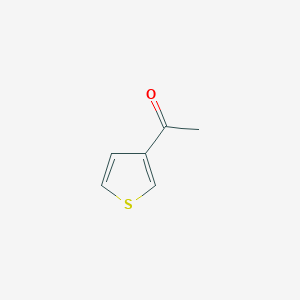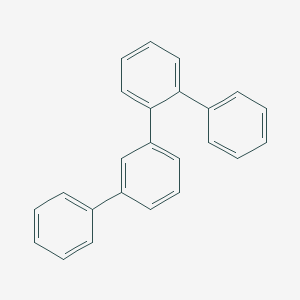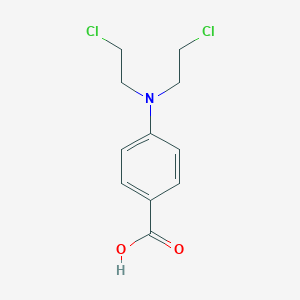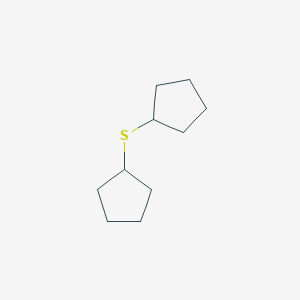
Dicyclopentyl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicyclopentyl sulfide (DCPS) is a synthetic organic compound with the chemical formula C10H18S. It is a colorless liquid with a pungent odor and is primarily used in chemical warfare agents. DCPS is a sulfur-containing compound, and its chemical structure resembles mustard gas, which is a potent blistering agent. DCPS is also known as sulfur mustard 2, and its synthesis method involves the reaction of cyclopentadiene with sulfur dichloride.
Wirkmechanismus
DCPS is a potent alkylating agent, which means that it can react with DNA and other cellular components, causing damage to the cell. DCPS primarily targets rapidly dividing cells, such as cancer cells, and induces apoptosis by disrupting the cell cycle. DCPS also inhibits DNA synthesis and repair, leading to cell death.
Biochemische Und Physiologische Effekte
DCPS exposure can cause severe skin, eye, and respiratory tract damage. It can also cause systemic toxicity, leading to nausea, vomiting, and diarrhea. DCPS exposure can also lead to long-term health effects, such as cancer and respiratory disorders. In laboratory experiments, DCPS has been shown to have anti-tumor activity, and it works by inducing apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
DCPS is a potent alkylating agent and has been extensively studied for its anti-tumor activity. However, its use in laboratory experiments is limited due to its toxicity and potential health hazards. DCPS is a hazardous chemical and requires specialized handling and disposal procedures. Also, the synthesis of DCPS is challenging, and the yield is typically low.
Zukünftige Richtungen
There is ongoing research on the potential therapeutic applications of DCPS in cancer treatment. Further studies are needed to determine the optimal dosage and administration route of DCPS in cancer patients. Additionally, research is needed to develop safer and more effective analogs of DCPS with fewer side effects. The development of new synthetic methods for DCPS synthesis could also lead to improved yield and purity, making it more accessible for research purposes.
Conclusion:
Dicyclopentyl sulfide is a synthetic organic compound with potential therapeutic applications in cancer treatment. Its chemical and biological properties have been extensively studied, and it works by inducing apoptosis in cancer cells. However, its use in laboratory experiments is limited due to its toxicity and potential health hazards. Further research is needed to determine the optimal dosage and administration route of DCPS in cancer patients and to develop safer and more effective analogs of DCPS.
Synthesemethoden
DCPS is synthesized by reacting cyclopentadiene with sulfur dichloride in the presence of a catalyst such as aluminum chloride or iron chloride. The reaction takes place in anhydrous conditions, and the resulting product is purified by distillation. The yield of DCPS is typically low, ranging from 20% to 30%.
Wissenschaftliche Forschungsanwendungen
DCPS has been extensively studied for its chemical and biological properties. It is primarily used as a chemical warfare agent due to its ability to cause severe skin, eye, and respiratory tract damage. However, DCPS has also been studied for its potential therapeutic applications, particularly in cancer treatment. DCPS has been shown to have anti-tumor activity, and it works by inducing apoptosis, which is programmed cell death, in cancer cells.
Eigenschaften
CAS-Nummer |
1126-65-4 |
|---|---|
Produktname |
Dicyclopentyl sulfide |
Molekularformel |
C10H18S |
Molekulargewicht |
170.32 g/mol |
IUPAC-Name |
cyclopentylsulfanylcyclopentane |
InChI |
InChI=1S/C10H18S/c1-2-6-9(5-1)11-10-7-3-4-8-10/h9-10H,1-8H2 |
InChI-Schlüssel |
MSXKFSFICXVOAJ-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)SC2CCCC2 |
Kanonische SMILES |
C1CCC(C1)SC2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



